Product packaging for (1-Butyl-1H-pyrazol-3-yl)methanol(Cat. No.:)

(1-Butyl-1H-pyrazol-3-yl)methanol

Cat. No.: B15045880
M. Wt: 154.21 g/mol
InChI Key: SQCIHYVITAIHFB-UHFFFAOYSA-N
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Description

(1-Butyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative supplied for research and development purposes. This compound is intended for use in laboratory settings only and is not classified or approved for diagnostic, therapeutic, or any personal use. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its broad spectrum of biological activities . Researchers value pyrazole derivatives as versatile building blocks for the synthesis of more complex molecules and for their potential interactions with various biological targets . The structure of this compound, featuring a butyl chain and a hydroxymethyl functional group, makes it a promising intermediate for chemical synthesis and a candidate for probing structure-activity relationships in pharmacological studies. Pyrazole cores are present in numerous compounds with documented anticancer, antidiabetic, and antioxidant activities, underscoring their significant research value . For instance, novel pyrazole compounds have demonstrated potent anticancer cytotoxicity through mechanisms such as tubulin polymerization inhibition, leading to apoptosis and cell cycle arrest . Other pyrazole derivatives have shown potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets in managing type 2 diabetes . Researchers can utilize this compound as a key precursor in developing new pyrazole-based sulfonamide hybrids or other derivatives for in vitro biological evaluation across various disease models .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B15045880 (1-Butyl-1H-pyrazol-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1-butylpyrazol-3-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-2-3-5-10-6-4-8(7-11)9-10/h4,6,11H,2-3,5,7H2,1H3

InChI Key

SQCIHYVITAIHFB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=N1)CO

Origin of Product

United States

Fundamental Aspects of N Alkylpyrazolylmethanol Scaffolds in Modern Chemical Science

Contextualizing the Pyrazole (B372694) Heterocycle in Organic Synthesis and Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov First synthesized by Knorr in 1883, this aromatic system has since been identified as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net This versatility has led to the incorporation of the pyrazole moiety into a wide array of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes. rasayanjournal.co.in

In the realm of drug discovery, pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities. nih.gov They are known to exhibit anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant properties, among others. tsijournals.com The structural basis for this wide-ranging activity lies in the pyrazole ring's ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions—such as hydrogen bonding, and π-π stacking—with biological macromolecules.

The synthesis of the pyrazole core is well-established, with the most common method being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.net This and other synthetic strategies, such as 1,3-dipolar cycloadditions and multicomponent reactions, have been extensively developed, allowing for the creation of a vast library of substituted pyrazoles with tailored electronic and steric properties. nih.gov

Structural Significance and Functional Diversity of Pyrazolylmethanol Architectures

The introduction of a hydroxymethyl (-CH₂OH) group onto the pyrazole ring gives rise to the pyrazolylmethanol scaffold, a class of compounds with distinct structural features and functional potential. The methanol (B129727) substituent adds a crucial point for hydrogen bonding, both as a donor (from the hydroxyl proton) and as an acceptor (via the oxygen lone pairs). This feature can significantly influence the molecule's solubility, crystal packing, and interactions with biological targets.

The functional diversity of pyrazolylmethanols is a direct consequence of this structural versatility. They serve as key building blocks in organic synthesis, allowing for further elaboration into more complex molecules through reactions of the hydroxyl group, such as esterification or etherification.

Research Trajectories of N-Alkylpyrazole Derivatives: A Focus on (1-Butyl-1H-pyrazol-3-yl)methanol

Research into N-alkylpyrazole derivatives is a vibrant area of chemical science, driven by the quest for molecules with fine-tuned properties for various applications. The identity of the N-alkyl group can significantly influence the biological activity and physical properties of the resulting compound. While N-methyl and other smaller alkyl groups are common, longer chains like the butyl group in this compound are explored to enhance properties such as lipophilicity, which can be crucial for membrane permeability in biological systems.

The synthesis of this compound can be envisioned through established synthetic routes for N-substituted pyrazoles. A common strategy involves the N-alkylation of a pre-formed pyrazole ring. For instance, (1H-pyrazol-3-yl)methanol could be treated with a butyl halide (e.g., 1-bromobutane) in the presence of a base to yield a mixture of N1- and N2-butylated isomers, from which the desired 1-butyl regioisomer can be separated. Alternatively, a regioselective synthesis could be achieved by the cyclocondensation of butylhydrazine (B1329735) with a suitable three-carbon electrophile that already contains the protected hydroxymethyl precursor. Another approach involves the reduction of a corresponding carboxylic acid or ester, such as methyl 1-butyl-1H-pyrazole-3-carboxylate, using a reducing agent like lithium aluminum hydride. bldpharm.com

While extensive, peer-reviewed research focusing specifically on this compound is limited in the public domain, its properties can be inferred from data available in chemical databases and by analogy to similar structures. These properties underscore its potential as a synthetic intermediate and a candidate for further investigation.

The research trajectory for compounds like this compound involves their synthesis and subsequent use as building blocks for larger, more complex molecules with potential applications in materials science and medicinal chemistry. The butyl group provides a lipophilic anchor that can be systematically varied to probe structure-activity relationships in drug design or to tune the physical properties of functional materials.

Advanced Synthetic Methodologies for 1 Butyl 1h Pyrazol 3 Yl Methanol

De Novo Pyrazole (B372694) Ring Formation with Hydroxymethyl and Butyl Substituents

The foundational approach to synthesizing substituted pyrazoles often involves the creation of the heterocyclic ring from acyclic precursors, ensuring the desired substituents are incorporated from the outset.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Substituted Precursors

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov In the context of synthesizing (1-Butyl-1H-pyrazol-3-yl)methanol, this would involve the reaction of butylhydrazine (B1329735) with a 1,3-dicarbonyl species bearing a hydroxymethyl group or a protected equivalent at the appropriate position.

A general representation of this reaction is the condensation of butylhydrazine with a precursor like 4-hydroxy-1,1,1-trifluoro-3-buten-2-one. The regioselectivity of this reaction, which dictates the final substitution pattern on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. beilstein-journals.org For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of regioisomers. However, careful selection of substrates and reaction conditions can favor the formation of the desired 1,3-substituted pyrazole.

One strategy to control regioselectivity is the use of β-enamino diketones, which can direct the cyclization process. researchgate.net Another approach involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine. This one-pot method has been shown to be highly efficient and chemoselective. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
Hydrazine Derivative1,3-Dicarbonyl PrecursorCatalyst/ConditionsProductYield (%)Reference
PhenylhydrazineEthyl acetoacetateReflux3-Methyl-1-phenylpyrazol-5-one- researchgate.net
Arylhydrazines1,3-DiketonesN,N-Dimethylacetamide, room temp1-Aryl-3,4,5-substituted pyrazoles59-98 beilstein-journals.org
HydrazineKetones and Acid ChloridesLithium bases, TolueneSubstituted pyrazolesGood to Excellent organic-chemistry.org
Hydrazinesβ-Enamino diketones-Regioisomeric pyrazoles- researchgate.net

Strategic Incorporations of the Butyl Moiety onto the Pyrazole Nitrogen

Functional Group Interconversions and Post-Synthetic Modifications at the Pyrazolylmethanol Core

When a direct de novo synthesis is not feasible or efficient, the target molecule can be constructed by modifying a pre-formed pyrazole ring. This often involves the regioselective introduction of the required functional groups.

Regioselective Introduction of the Hydroxymethyl Group

A key challenge in this approach is the regioselective functionalization of the pyrazole ring. Starting with 1-butyl-1H-pyrazole, a hydroxymethyl group needs to be introduced specifically at the C3 position.

One of the most effective methods for introducing a formyl group, a direct precursor to the hydroxymethyl group, is the Vilsmeier-Haack reaction . organic-chemistry.orgchemistrysteps.comnih.govijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgchemistrysteps.comijpcbs.com For pyrazoles, the formylation generally occurs at the C4 position. However, if the C4 position is blocked, formylation can be directed to other positions. The resulting 1-butyl-1H-pyrazole-3-carbaldehyde can then be readily reduced to this compound using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comharvard.edu

Another strategy involves the lithiation of the pyrazole ring followed by quenching with an electrophile. For instance, direct metallation of a protected pyrazole at the desired position, followed by reaction with formaldehyde (B43269), can introduce the hydroxymethyl group.

Table 2: Reagents for Formylation and Reduction
ReactionReagent(s)SubstrateProductNotes
FormylationVilsmeier-Haack Reagent (POCl₃/DMF)Electron-rich heterocyclesFormyl-substituted heterocycleA versatile method for introducing a formyl group. nih.gov
ReductionLithium Aluminum Hydride (LiAlH₄)Carboxylic acids, esters, aldehydes, ketonesAlcoholsA powerful, non-selective reducing agent. masterorganicchemistry.comharvard.edu
ReductionSodium Borohydride (NaBH₄)Aldehydes, ketonesAlcoholsA milder, more selective reducing agent than LiAlH₄.
ReductionLithium tri-tert-butoxyaluminum hydrideAcid halidesAldehydesA bulky, selective reducing agent. masterorganicchemistry.com

Chemoselective Alkylation Approaches for the Butyl Chain

The introduction of the butyl group onto the pyrazole nitrogen can be achieved through N-alkylation of a pre-formed pyrazole, such as (1H-pyrazol-3-yl)methanol or its protected form. This reaction is typically carried out using a butyl halide (e.g., butyl bromide or iodide) in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as pyrazoles have two nitrogen atoms that can potentially be alkylated. Strong bases in aprotic solvents generally favor alkylation at the N1 position.

Catalytic Strategies and Sustainable Synthetic Pathways

Modern organic synthesis emphasizes the development of catalytic and sustainable methods to minimize waste and improve efficiency.

For pyrazole synthesis, several green methodologies have been explored. These include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of environmentally benign solvents like water or deep eutectic solvents. scielo.org.co Catalyst-free condensation reactions under mild conditions are also gaining prominence. organic-chemistry.org For instance, the synthesis of pyrazole derivatives has been achieved in high yields by simply heating the reactants in the absence of a solvent. researchgate.net

In the context of functionalization, catalytic C-H activation is a powerful tool for introducing new functional groups directly onto the pyrazole ring, avoiding the need for pre-functionalized substrates. While direct catalytic C-H hydroxymethylation of pyrazoles is still an emerging area, related catalytic C-H functionalizations are well-documented. nih.govrsc.org The ethynylation of formaldehyde catalyzed by copper-based catalysts is a relevant example of catalytic C-C bond formation that could be adapted for hydroxymethylation strategies. rsc.org

Furthermore, the use of biocatalysis or photocatalysis offers promising avenues for the sustainable synthesis of complex molecules like this compound. nih.gov

Table 3: Sustainable Approaches in Pyrazole Synthesis
MethodCatalyst/ConditionsAdvantageReference
Microwave-assisted synthesis-Reduced reaction times, often higher yields scielo.org.co
Ultrasound-assisted synthesis-Enhanced reaction rates scielo.org.co
Solvent-free synthesisHeatingReduced waste, simplified work-up researchgate.net
"On water" synthesisWater as solventEnvironmentally benign nih.gov
Deep eutectic solventsCholine chloride/ureaBiodegradable and low-cost solvent scielo.org.co

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Derivatives

Transition metal catalysis provides powerful tools for the construction and functionalization of the pyrazole core. mdpi.com These methods often proceed with high efficiency and selectivity, enabling the creation of complex molecular architectures from simple precursors. mdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for forming N-arylpyrazoles through the coupling of pyrazole derivatives with aryl triflates. organic-chemistry.org For instance, using tBuBrettPhos as a ligand facilitates this transformation effectively. organic-chemistry.org Another sophisticated approach involves a palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives under ambient pressure. organic-chemistry.org Furthermore, dihalopyrazoles can serve as platforms for creating unsymmetrically substituted pyrazoles via sequential, site-selective palladium-catalyzed cross-coupling reactions with different boronic acids in a one-pot process. mdpi.com

Ruthenium-Catalyzed Reactions : Ruthenium complexes have emerged as effective catalysts for the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines. organic-chemistry.org This reaction, co-catalyzed by an N-heterocyclic carbene (NHC)-diphosphine ligand, yields pyrazoles with only water and hydrogen gas as byproducts, highlighting its high atom economy. organic-chemistry.org Ruthenium amido-functionalized NHC complexes have also been shown to catalyze the one-pot tandem dehydrogenative cross-coupling of primary and secondary alcohols. nih.gov

Copper-Catalyzed Reactions : Copper catalysis offers a mild and convenient pathway for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, leading to a diverse range of pyrazole derivatives. organic-chemistry.org This method is initiated by the formation of a hydrazonyl radical. organic-chemistry.org

Silver-Catalyzed Reactions : Silver catalysts have been employed in the reaction between trifluoromethylated ynones and aryl or alkyl hydrazines to efficiently synthesize 3-CF3-pyrazoles. mdpi.com Another novel use of silver is in the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which proceeds under mild conditions with broad substrate tolerance. organic-chemistry.org

Titanium-Mediated Reactions : An uncommon but mechanistically interesting route to pyrazole formation involves the oxidation-induced N–N coupling of diazatitanacycles. rsc.org This metal-mediated, inner-sphere N–N coupling provides an alternative pathway to the pyrazole core. rsc.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for Pyrazole Synthesis

Catalyst Metal Reaction Type Substrates Key Features
Palladium Cross-Coupling Pyrazole, Aryl Triflates Forms N-arylpyrazoles. organic-chemistry.org
Palladium Four-Component Coupling Alkyne, Hydrazine, CO, Aryl Iodide Multi-component, ambient pressure. organic-chemistry.org
Ruthenium Dehydrogenative Coupling 1,3-Diols, Arylhydrazines Byproducts are only H2O and H2. organic-chemistry.org
Copper Aerobic Oxidative Cyclization β,γ-Unsaturated Hydrazones Radical-initiated mechanism. organic-chemistry.org
Silver Cycloaddition N-isocyanoiminotriphenylphosphorane, Alkynes Uses a stable isocyanide source. organic-chemistry.org

Iron-Catalyzed Tandem C-C and C-N Coupling Approaches Utilizing Alcohols

Reflecting a significant move towards sustainable chemistry, iron-catalyzed reactions have been developed for pyrazole synthesis, utilizing alcohols as readily available and environmentally benign feedstocks. rsc.orgresearchgate.net These methods avoid the need for pre-functionalized starting materials and expensive, toxic noble metal catalysts. rsc.orgresearchgate.net

A notable strategy involves an iron(II)-catalyzed tandem reaction that accomplishes both C-C and C-N bond formation in a single process. rsc.orgresearchgate.net Using a well-defined Fe(II) catalyst bearing a tridentate pincer ligand, this system facilitates the multi-component synthesis of tri-substituted pyrazoles from biomass-derived alcohols. rsc.orgresearchgate.net The reaction proceeds via a dehydrogenative coupling mechanism, demonstrating the utility of iron in "borrowing hydrogen" methodologies. rsc.orgrsc.org This approach is highly valuable as it generates complex pyrazoles in moderate to good yields without the use of external oxidants or additives. rsc.orgresearchgate.net The development of iron-catalyzed intermolecular C-N cross-coupling reactions further expands the toolkit for forming key bonds in nitrogen-containing heterocycles. nih.gov

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone for accelerating chemical transformations, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netasianpubs.org When combined with solvent-free conditions, these protocols represent a significant advancement in green synthesis. nih.govmdpi.com

The synthesis of pyrazole derivatives has been shown to benefit greatly from these techniques. researchgate.netnih.gov For example, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to form pyrazoles proceeds with better yields and in significantly less time under microwave irradiation without a solvent. researchgate.net Similarly, a solvent-free, microwave-assisted approach for the ring-opening of epoxides like phenyl glycidyl (B131873) ether with pyrazoles generates the desired adducts rapidly and efficiently. nih.govmdpi.com This method, which can heat the reactants to 120 °C in just one minute, is particularly suitable for high-throughput screening in drug discovery. nih.govmdpi.com

Solvent-free condensation of diketones with hydrazines is another effective method for producing pyrazoles, including those with alcohol functionalities like 2-(3,5-disubstituted-1H-pyrazol-1-yl)ethanol, which are structurally related to the target compound. researchgate.net These reactions can proceed simply by heating the neat mixture of reactants. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Type Heating Method Solvent Reaction Time Yield Reference
Cyclocondensation Conventional Methanol (B129727) Varies (hours) Moderate researchgate.net
Cyclocondensation Microwave Solvent-Free 15-70 min Good to Excellent researchgate.netnih.gov
Epoxide Ring Opening Conventional Organic Solvents Varies (hours) Competitive nih.govmdpi.com
Epoxide Ring Opening Microwave Solvent-Free 1 min 49-73% nih.govmdpi.com
Condensation Conventional Not Specified 2 h 89% researchgate.net

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of modern synthetic routes. The synthesis of this compound and related pyrazoles can incorporate several green strategies to minimize environmental impact.

Catalysis over Stoichiometric Reagents : The use of catalytic amounts of transition metals (e.g., iron, ruthenium, palladium) is inherently greener than using stoichiometric reagents. mdpi.comorganic-chemistry.orgrsc.org Iron catalysis is particularly advantageous due to iron's high abundance, low cost, and low toxicity. rsc.orgresearchgate.net

Use of Renewable Feedstocks and Benign Solvents : Methodologies that utilize biomass-derived alcohols as the primary feedstock are a significant step towards sustainability. rsc.orgresearchgate.net Furthermore, reactions that proceed in environmentally friendly media like water or under solvent-free conditions drastically reduce the generation of volatile organic compound (VOC) waste. organic-chemistry.orgresearchgate.net The one-pot synthesis of pyrazol-5-ols using the recyclable ionic liquid [Et3NH][HSO4] as a catalyst under solvent-free conditions is an excellent example of this principle. researchgate.net

Atom Economy : Synthetic routes designed for high atom economy maximize the incorporation of atoms from the starting materials into the final product. The Ru-catalyzed dehydrogenative coupling of diols and hydrazines, which produces only water and hydrogen gas as byproducts, exemplifies a highly atom-economical process. organic-chemistry.org

Energy Efficiency : Microwave-assisted synthesis often reduces reaction times from hours to minutes, leading to significant energy savings compared to conventional thermal heating. researchgate.netnih.gov The use of visible light as a natural and green energy source to promote pyrazole synthesis represents another energy-efficient and sustainable strategy. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be achieved through pathways that are not only efficient and selective but also environmentally responsible.

Elucidating the Chemical Reactivity and Transformative Potential of 1 Butyl 1h Pyrazol 3 Yl Methanol

Reactions Governing the Hydroxymethyl Functionality

The hydroxymethyl group attached to the C3 position of the pyrazole (B372694) ring is a primary site for chemical modification, enabling its conversion into various other functional groups.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (1-Butyl-1H-pyrazol-3-yl)methanol can be selectively oxidized to furnish either the corresponding aldehyde, 1-butyl-1H-pyrazole-3-carbaldehyde, or the carboxylic acid, 1-butyl-1H-pyrazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) can effectively oxidize the primary alcohol directly to the carboxylic acid. Alternatively, a two-step procedure involving the initial oxidation to the aldehyde followed by a subsequent oxidation step can also be employed. The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental reaction in organic synthesis. nih.govresearchgate.net Efficient methods using reagents like 1-hydroxycyclohexyl phenyl ketone under basic conditions have been developed, which tolerate a variety of functional groups. nih.govresearchgate.net

Starting MaterialProductReagent(s)Reaction Type
This compound1-Butyl-1H-pyrazole-3-carbaldehydePCC or DMPOxidation
This compound1-Butyl-1H-pyrazole-3-carboxylic acidKMnO4, Jones Reagent, or RuO4Oxidation
1-Butyl-1H-pyrazole-3-carbaldehyde1-Butyl-1H-pyrazole-3-carboxylic acidTollen's Reagent or other mild oxidantsOxidation

Reductive Transformations and Derivatizations

While the hydroxymethyl group is already in a reduced state, further transformations can be considered derivatizations. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions.

Esterification is another common derivatization, achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions, often with acid or base catalysis. Similarly, etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis).

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

To enable nucleophilic substitution at the hydroxymethyl carbon, the hydroxyl group must first be converted into a good leaving group. As mentioned, tosylation or mesylation are effective methods for this activation. Once activated, the resulting tosylate or mesylate of this compound can readily undergo SN2 reactions with a variety of nucleophiles.

For example, reaction with sodium cyanide would yield 2-(1-butyl-1H-pyrazol-3-yl)acetonitrile, while reaction with sodium azide (B81097) would produce 3-(azidomethyl)-1-butyl-1H-pyrazole. These transformations provide a pathway to introduce a wide range of functional groups at the C3-methyl position.

Investigating the Reactivity Profile of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and exhibits characteristic reactivity patterns, including electrophilic aromatic substitution and reactions involving the ring nitrogen atoms.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com In the case of 1-substituted pyrazoles, the incoming electrophile typically attacks the C4 position. mdpi.com This regioselectivity is due to the electronic nature of the pyrazole ring, where the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. mdpi.com The N1-butyl group and the C3-hydroxymethyl group can influence the reactivity of the ring, but the C4-selectivity generally holds.

Common EAS reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), respectively, often in the presence of a radical initiator or an acid catalyst. This would lead to the formation of 4-bromo-(1-butyl-1H-pyrazol-3-yl)methanol or 4-chloro-(1-butyl-1H-pyrazol-3-yl)methanol.

Nitration: The introduction of a nitro group at the C4 position can be accomplished using a mixture of nitric acid and sulfuric acid. However, the conditions must be carefully controlled to avoid oxidation of the hydroxymethyl group.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position.

Reagent(s)ElectrophileProduct
NBS/hν or acid catalystBr+4-Bromo-(1-butyl-1H-pyrazol-3-yl)methanol
NCS/hν or acid catalystCl+4-Chloro-(1-butyl-1H-pyrazol-3-yl)methanol
HNO3/H2SO4NO2+1-Butyl-4-nitro-1H-pyrazol-3-yl)methanol
Fuming H2SO4SO31-Butyl-3-(hydroxymethyl)-1H-pyrazole-4-sulfonic acid

Interactions and Reactions Involving Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms. In 1-substituted pyrazoles like this compound, the N1 nitrogen is already substituted with a butyl group. The N2 nitrogen, being a pyridine-like nitrogen, possesses a lone pair of electrons in an sp2-hybridized orbital and is basic and nucleophilic. mdpi.com

This N2 nitrogen can be protonated in the presence of strong acids to form a pyrazolium (B1228807) salt. It can also be alkylated by reaction with an alkyl halide, leading to the formation of a quaternary pyrazolium salt. For instance, reaction with methyl iodide would yield 1-butyl-3-(hydroxymethyl)-2-methyl-1H-pyrazol-2-ium iodide. These quaternization reactions can significantly alter the electronic properties and reactivity of the pyrazole ring system.

Furthermore, the N2 nitrogen can act as a ligand, coordinating to various metal centers to form coordination complexes. The specific nature of these interactions depends on the metal and the other ligands present in the coordination sphere.

Derivatization Strategies for Expanding the Chemical Landscape of this compound

The chemical scaffold of this compound presents multiple avenues for structural modification, enabling the synthesis of a diverse array of derivatives. These derivatization strategies can be broadly categorized into modifications of the N-butyl side chain and the construction of fused heterocyclic systems. Such transformations are pivotal for modulating the physicochemical properties and biological activities of the parent compound.

Modifications on the Butyl Side Chain

While direct functionalization of the butyl side chain of this compound is not extensively documented in the literature, the principles of modern organic synthesis allow for the postulation of several viable strategies. These approaches, drawn from the known reactivity of N-alkylated heterocyclic systems, can be employed to introduce a variety of functional groups, thereby expanding the chemical space of this pyrazole derivative. nih.govnih.govrsc.orgrsc.org

One potential strategy involves the direct C-H functionalization of the butyl group. Advances in catalysis have enabled the selective activation of typically inert C-H bonds. For instance, transition metal-catalyzed reactions, such as those employing palladium or rhodium, could facilitate the introduction of aryl or alkyl substituents at various positions along the butyl chain. nih.gov Furthermore, electrochemical methods have emerged as a powerful tool for the C-H alkylation of N-heterocycles. rsc.org

Another approach could involve a sequence of reactions beginning with the selective oxidation of the butyl chain. This could potentially be achieved using various oxidizing agents to introduce a carbonyl or hydroxyl group. The newly introduced functional group would then serve as a handle for further derivatization, such as the formation of esters, amides, or ethers.

A more classical approach would involve the de-alkylation of the pyrazole nitrogen followed by re-alkylation with a functionalized butyl chain. However, this method can be less efficient due to the potential for competing N-alkylation at the other nitrogen atom of the pyrazole ring.

Below is a table outlining potential modifications to the butyl side chain, based on analogous reactions in other heterocyclic systems.

Starting MaterialReagents and ConditionsPotential ProductReaction Type
This compound1. n-BuLi 2. R-X (e.g., Aryl halide)(1-(Functionalized butyl)-1H-pyrazol-3-yl)methanolMetalation followed by Alkylation/Arylation
This compoundRh-catalyst, Electrophile(1-(Functionalized butyl)-1H-pyrazol-3-yl)methanolC-H Functionalization
This compoundOxidizing agent (e.g., KMnO4)(1-(Oxidized butyl)-1H-pyrazol-3-yl)methanolSide-chain Oxidation

Table 1: Potential Derivatization Reactions for the Butyl Side Chain

Synthesis of Fused Heterocyclic Systems Derived from this compound Precursors

The this compound core is a valuable precursor for the construction of various fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyridazines. These bicyclic structures are of significant interest due to their prevalence in medicinal chemistry. The synthesis of these fused systems typically involves the chemical manipulation of the hydroxymethyl group at the C3-position and subsequent cyclization reactions. nih.govrhhz.netresearchgate.netnih.govnih.govcardiff.ac.ukmdpi.comnih.govbiorxiv.org

A common strategy involves the oxidation of the primary alcohol in this compound to the corresponding aldehyde, (1-Butyl-1H-pyrazol-3-yl)carbaldehyde. This aldehyde can then undergo condensation with a variety of binucleophilic reagents to form a new ring fused to the pyrazole core. For example, reaction with a β-ketoester in the presence of a base can lead to the formation of a pyrazolo[3,4-b]pyridine derivative.

Alternatively, the hydroxymethyl group can be converted into a good leaving group, such as a halide (e.g., by treatment with thionyl chloride), to produce 1-butyl-3-(halomethyl)-1H-pyrazole. google.com This reactive intermediate can then be subjected to intramolecular cyclization or react with other synthons to build the fused ring system.

Another plausible route involves the reaction of a derivative of this compound with hydrazine (B178648) or its derivatives. For instance, if the molecule is first functionalized to contain a 1,3-dicarbonyl moiety or an α,β-unsaturated ketone, subsequent reaction with hydrazine can yield a pyrazolo[3,4-d]pyridazine ring system. researchgate.net

The table below illustrates some of the potential fused heterocyclic systems that could be synthesized from this compound.

PrecursorReagents and ConditionsFused Heterocyclic Product
(1-Butyl-1H-pyrazol-3-yl)carbaldehydeβ-Ketoester, Base1-Butyl-pyrazolo[3,4-b]pyridine derivative
1-Butyl-3-(chloromethyl)-1H-pyrazoleAmine1-Butyl-tetrahydropyrazolo[3,4-c]pyridine
This compound derivative containing a 1,3-dicarbonyl moietyHydrazine hydrate1-Butyl-pyrazolo[3,4-d]pyridazine derivative

Table 2: Potential Synthesis of Fused Heterocyclic Systems

Coordination Chemistry and Ligand Attributes of 1 Butyl 1h Pyrazol 3 Yl Methanol

Design Principles for Pyrazolyl-Alcohol Ligands in Metal Complexation

The design of pyrazolyl-alcohol ligands for metal complexation is guided by several key principles aimed at tuning the electronic and steric properties of the resulting metal complexes. The inherent flexibility in designing these ligands, stemming from the ease of constructing the pyrazole (B372694) ring and subsequent N-functionalization, allows for a high degree of structural diversity in the resulting metal complexes. nih.gov This adaptability makes them suitable for a wide range of applications, from materials science to homogeneous catalysis. nih.govresearchgate.net

A critical design element is the nature of the substituents on the pyrazole ring. These substituents can significantly influence the steric hindrance around the metal center, thereby affecting the coordination geometry and the accessibility of the metal for catalytic reactions. For instance, bulky substituents can enforce specific coordination numbers and geometries, which can be crucial for achieving high selectivity in catalysis. researchgate.net

The position of the alcohol functionality relative to the pyrazole ring is another vital design consideration. This positioning dictates the size and stability of the chelate ring formed upon coordination to a metal ion. The interplay between the pyrazole nitrogen and the alcohol oxygen as donor atoms allows for the formation of stable five- or six-membered chelate rings, which is a common strategy to ensure robust coordination. nih.gov Furthermore, the protic nature of the alcohol group can introduce additional functionalities, such as hydrogen bonding capabilities, which can influence the supramolecular architecture and reactivity of the complexes. nih.gov

Formation and Structural Elucidation of Metal Complexes

The formation of metal complexes with (1-Butyl-1H-pyrazol-3-yl)methanol involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information. tandfonline.combath.ac.uk Spectroscopic methods such as FT-IR, NMR, and UV-Vis are also crucial for elucidating the coordination environment of the metal ion. tandfonline.comnih.gov

The synthesis of these complexes often leads to a diverse range of structures, from simple mononuclear species to more complex polynuclear clusters. researchgate.netresearchgate.net The final structure is influenced by factors such as the metal-to-ligand ratio, the nature of the metal counter-ion, and the reaction conditions. nih.govresearchgate.net

Diverse Coordination Modes and Stereochemical Preferences

Pyrazolyl-alcohol ligands like this compound can exhibit a variety of coordination modes, contributing to the structural diversity of their metal complexes. researchgate.netresearchgate.net The ligand can act as a neutral monodentate donor through the pyrazole nitrogen, or more commonly, as a bidentate chelating ligand involving both the pyrazole nitrogen and the alcohol oxygen. researchgate.netiiste.org The deprotonation of the alcohol group can lead to the formation of an anionic N,O-bidentate ligand, which can bridge multiple metal centers, resulting in dimeric or polymeric structures. researchgate.net

The stereochemistry of the resulting complexes is dictated by the coordination preferences of the metal ion and the steric constraints imposed by the ligand. For example, square planar or tetrahedral geometries are common for metals like Pd(II) and Zn(II), respectively, while octahedral geometries are often observed for other transition metals. researchgate.netiiste.org The flexible butyl group on the pyrazole nitrogen can adopt various conformations, which can also influence the packing of the complexes in the solid state.

Role of the Hydroxymethyl and Pyrazole Nitrogen Moieties in Chelation

The hydroxymethyl group and the pyrazole nitrogen atom are the key players in the chelating ability of this compound. The pyrazole nitrogen acts as a Lewis basic donor site, readily coordinating to a Lewis acidic metal center. nih.gov This coordination enhances the acidity of the hydroxymethyl proton, facilitating its deprotonation and subsequent coordination of the oxygen atom to the metal. nih.gov

The formation of a stable chelate ring involving both the nitrogen and oxygen donors is a thermodynamically favorable process that drives the complexation reaction. mdpi.com This bidentate coordination mode is crucial for the stability of the resulting metal complexes. In some cases, the hydroxymethyl group can remain protonated and coordinate to the metal center as a neutral donor, particularly in the presence of non-basic anions. The specific role of each moiety can be influenced by the pH of the reaction medium and the nature of the metal ion. researchgate.net For instance, borderline metal ions like Cu(II) and Zn(II) generally show a preference for nitrogen donors over oxygen. mdpi.com

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown significant promise in various catalytic applications, owing to the tunability of their steric and electronic properties. researchgate.netmdpi.com The complexes of this compound are expected to be active in both homogeneous and heterogeneous catalysis.

Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis, pyrazolyl-alcohol metal complexes can effectively catalyze a range of organic transformations. For example, copper(II) complexes of pyrazole derivatives have been successfully employed as catalysts for the oxidation of alcohols. tandfonline.com These reactions often proceed with high selectivity, and the use of environmentally benign oxidants like hydrogen peroxide makes these systems particularly attractive. tandfonline.com Vanadium complexes with similar ligands have also demonstrated catalytic activity in the oxidation of hydrocarbons. ipl.pt

The potential for these complexes to be immobilized on solid supports opens up avenues for their use in heterogeneous catalysis. ipl.pt This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For instance, immobilization on materials like polydimethylsiloxane (B3030410) has been shown to be a viable strategy. ipl.pt

Catalytic Reaction Catalyst Type Substrate Product Key Features
Alcohol OxidationHomogeneous Copper(II) ComplexesPrimary and Secondary AlcoholsCarboxylic Acids and KetonesHigh selectivity, use of H2O2 as a green oxidant. tandfonline.com
Cyclohexane OxidationHomogeneous/Heterogeneous Vanadium(IV) ComplexesCyclohexaneCyclohexanol and CyclohexanoneMild reaction conditions, immobilization on PDMS support. ipl.pt
Acceptorless DehydrogenationHomogeneous Ruthenium(II) ComplexesPrimary AlcoholsAldehydesHigh yields, production of H2 as a clean byproduct. rsc.org

Enantioselective Catalysis Potential

The development of chiral catalysts for enantioselective transformations is a major goal in modern chemistry. youtube.comyoutube.com While this compound itself is not chiral, its coordination to a metal center in the presence of other chiral ligands can lead to the formation of chiral catalysts. Alternatively, chiral centers can be introduced into the ligand framework, for example, by using a chiral starting material for the synthesis of the pyrazole ring or by modifying the butyl group.

The principles of asymmetric catalysis often rely on the creation of a chiral environment around the metal center, which can differentiate between the two enantiomers of a prochiral substrate or two prochiral faces of a molecule. youtube.com The design of pyrazole-based ligands with specific stereochemical features is a promising strategy for achieving high enantioselectivity in a variety of catalytic reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. acs.org The combination of a sterically demanding and electronically tunable pyrazole scaffold with a coordinating alcohol functionality provides a versatile platform for the development of new and efficient enantioselective catalysts.

Advanced Spectroscopic and Spectrometric Characterization of 1 Butyl 1h Pyrazol 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (1-Butyl-1H-pyrazol-3-yl)methanol and its analogs. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for precise structural assignments.

In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts (δ) of the protons are influenced by their position on the pyrazole ring and the nature of the substituents. For instance, in a related compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the pyrazole ring protons appear as distinct signals. The protons on the butyl group of this compound would exhibit characteristic multiplets corresponding to the methyl (CH₃), and methylene (B1212753) (CH₂) groups. The hydroxymethyl (CH₂OH) protons would also present a unique signal. The chemical shifts of residual solvents in the NMR sample are often used as internal references.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazole ring and the butyl and hydroxymethyl substituents provide confirmatory evidence for the proposed structure. For example, in a series of substituted pyrazoles, the carbon signals for the pyrazole ring and various substituents were assigned based on their expected chemical shifts. The use of deuterated solvents is standard practice to avoid interference from solvent protons.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanoneCDCl₃8.42 (d, 1H), 7.97–7.90 (m, 2H), 7.79 (d, 1H), 7.68 (t, 1H), 6.54–6.49 (m, 1H), 1.36 (s, 18H)167.6, 150.7, 144.4, 131.0, 130.6, 127.5, 126.0, 109.3, 35.1, 31.5
5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃7.38‑7.34 (m, 3H), 7.30‑7.26 (m, 3H), 6.96‑6.93 (m, 1H), 6.90‑6.88 (m, 1H), 6.83-6.82 (m, 1H), 3.70 (s, 3H), 2.51 (s, 3H)159.8, 152.8, 147.8, 138.8, 130.1, 129.3, 128.6, 128.2, 125.3, 21.4, 116.2, 114.4, 114.2, 93.9, 55.3, 12.7

Note: This table provides examples of NMR data for related pyrazole structures to illustrate the type of information obtained. Specific data for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. For instance, the HRMS data for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone confirmed its molecular formula as C₁₈H₂₅N₂O by matching the calculated and found m/z values for the protonated molecule [M+H]⁺.

In addition to molecular formula determination, MS provides valuable information about the fragmentation patterns of the molecule. In the case of (1H-pyrazol-3-yl)methanol, a common fragmentation observed in its LCMS analysis is the loss of a water molecule, resulting in a fragment ion [M + H - H₂O]⁺ with an m/z of 81.1. The fragmentation of the butyl group and the pyrazole ring would also produce characteristic ions, aiding in the structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Other key absorptions would include C-H stretching vibrations from the butyl group and the pyrazole ring, and C=N and C=C stretching vibrations characteristic of the pyrazole ring. For example, the IR spectrum of a related pyrazole derivative showed characteristic C=O and C=N/C=C stretching bands.

Raman spectroscopy can also be used to identify these functional groups, often providing stronger signals for non-polar bonds.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrazole Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
N-H (pyrazole)3100-3500
C-H (alkane)2850-3000
C=N (pyrazole)1570-1615
C=C (pyrazole)1570-1615
C-O (alcohol)1000-1260

Note: The exact positions of the absorption bands can vary depending on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. This technique can confirm the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions. For pyrazole derivatives that can be crystallized, single-crystal X-ray diffraction analysis provides an unambiguous three-dimensional structure. The crystal structure of a compound like 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, for instance, was confirmed by single-crystal X-ray diffraction, providing detailed information about its molecular geometry. The resulting crystal structure reveals important details about intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. The compound

Theoretical and Computational Chemistry Approaches Applied to 1 Butyl 1h Pyrazol 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic makeup of molecules. These methods allow for the prediction of molecular geometries, energy levels, and various properties that govern chemical reactivity.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio calculations are cornerstone methods for investigating the electronic structure of pyrazole (B372694) derivatives. researchgate.neteurjchem.com DFT methods, particularly those using hybrid functionals like B3LYP or M06-2X, combined with Pople-style basis sets such as 6-311++G(d,p), have proven effective in providing a balance between computational cost and accuracy for systems of this size. mdpi.com

These calculations begin with the optimization of the molecule's ground-state geometry, determining the most stable arrangement of atoms by finding the minimum energy structure. From this optimized geometry, a wealth of electronic properties can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

For (1-Butyl-1H-pyrazol-3-yl)methanol, DFT calculations would reveal the distribution of electron density across the pyrazole ring, the butyl chain, and the hydroxymethyl group. This information is used to calculate global reactivity descriptors, which predict how the molecule will interact with other chemical species. nih.gov

Table 1: Representative Theoretical Electronic Properties and Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory (Illustrative Data).
ParameterCalculated ValueDescription
Total Energy (Hartree)-516.89The total electronic energy of the optimized molecule.
EHOMO (eV)-6.45Energy of the Highest Occupied Molecular Orbital.
ELUMO (eV)0.85Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) (eV)7.30Indicates kinetic stability and chemical reactivity.
Ionization Potential (I) (eV)6.45The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A) (eV)-0.85The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ) (eV)2.80A measure of the ability to attract electrons (χ = (I+A)/2).
Chemical Hardness (η) (eV)3.65Resistance to change in electron distribution (η = (I-A)/2).
Dipole Moment (Debye)3.12A measure of the overall polarity of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential around the N2 nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxymethyl group, due to the presence of lone pairs of electrons. These sites represent the primary centers for hydrogen bonding and coordination with electrophiles. Conversely, the most positive potential would be located on the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation or interaction with nucleophiles. nih.gov

Conformational Analysis and Tautomeric Equilibria Studies

The flexibility of the butyl and hydroxymethyl substituents in this compound gives rise to multiple possible conformations (rotational isomers). Conformational analysis, typically performed using DFT methods, involves calculating the relative energies of these different spatial arrangements to identify the most stable conformers. iu.edu.sa The potential energy surface can be scanned by systematically rotating the dihedral angles of the C-C bonds in the butyl chain and the C-C and C-O bonds of the hydroxymethyl group to locate energy minima.

Furthermore, pyrazole rings substituted at the 3- or 5-position can exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms (N1 and N2). For a 3-substituted pyrazole, this equilibrium exists between the 1H-pyrazol-3-yl and the 1H-pyrazol-5-yl forms. While the N1 position in this compound is substituted with a butyl group, precluding annular tautomerism of the parent ring, the study of tautomeric equilibria is crucial for related 3(5)-substituted pyrazoles where the N1 position is unsubstituted. nih.govfu-berlin.de In such cases, computational studies have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents and the solvent environment. mdpi.comresearchgate.net For instance, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position. mdpi.com

Table 2: Illustrative Relative Energies of Potential Conformers of this compound in the Gas Phase.
ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Boltzmann Population (%)
C1 (Global Minimum)τ(N1-C-C-C) = 180, τ(C3-C-O-H) = 600.0075.1
C2τ(N1-C-C-C) = 60, τ(C3-C-O-H) = 600.8515.5
C3τ(N1-C-C-C) = 180, τ(C3-C-O-H) = 1801.206.8
C4τ(N1-C-C-C) = 60, τ(C3-C-O-H) = 1802.052.6

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a highly effective tool for predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures. DFT calculations are routinely used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Calculated vibrational frequencies correspond to the modes of molecular motion and can be correlated with experimental peaks in an IR spectrum. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method. iu.edu.sa Calculations are often performed in a simulated solvent environment using a model like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. iu.edu.sa Comparing the predicted chemical shifts with experimental spectra is a powerful method for structural elucidation and assigning specific signals to the correct atoms in the molecule. github.iobohrium.com Good agreement between computed and observed spectra provides strong evidence for the proposed structure. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound.
ParameterHypothetical Experimental ValueCalculated Value (B3LYP/6-311++G(d,p))
1H NMR (ppm in CDCl3)
H4 (pyrazole)6.156.18
H5 (pyrazole)7.307.34
CH2-OH4.654.68
N-CH24.104.12
13C NMR (ppm in CDCl3)
C3 (pyrazole)150.2150.8
C4 (pyrazole)105.5106.1
C5 (pyrazole)138.9139.5
CH2-OH58.158.7
Selected IR Frequencies (cm-1)
O-H stretch33503365 (scaled)
C-H stretch (alkyl)29602968 (scaled)
C=N stretch15501558 (scaled)

Mechanistic Investigations of Key Transformations Involving this compound

Beyond static molecular properties, DFT calculations are instrumental in exploring the mechanisms of chemical reactions. acs.org For reactions involving this compound, such as oxidation of the alcohol, substitution at the pyrazole ring, or cyclization reactions, computational methods can map out the entire reaction pathway. mdpi.com

This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that a located transition state correctly connects the reactants and products. mdpi.com Such mechanistic studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. rsc.org

Emerging Research Directions and Uncharted Territories in 1 Butyl 1h Pyrazol 3 Yl Methanol Chemistry

Innovations in Synthetic Methodologies and Reaction Engineering

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, with a significant push towards greener and more efficient methods. bohrium.comresearchgate.netias.ac.inresearchgate.net For (1-Butyl-1H-pyrazol-3-yl)methanol, traditional synthesis would typically involve the condensation of a β-dicarbonyl compound with butylhydrazine (B1329735), followed by reduction of a carboxylate group. However, recent advancements are paving the way for more sophisticated and sustainable approaches.

One of the most promising innovations is the use of ionic liquids (ILs) as both catalysts and environmentally benign solvents. bohrium.comresearchgate.netias.ac.in ILs offer advantages such as high thermal stability, low vapor pressure, and recyclability, making them ideal for modern chemical processes. researchgate.netmdpi.com For instance, the synthesis of pyrazoles can be achieved through one-pot multicomponent reactions in the presence of an acidic or transition metal-based ionic liquid, often at room temperature, which significantly reduces energy consumption and simplifies purification. ias.ac.inmdpi.com While specific examples for this compound are still emerging, the general applicability of these methods to a wide range of substituted pyrazoles suggests a clear path for its more efficient synthesis. bohrium.com

Transition-metal-catalyzed reactions also represent a major leap forward. rsc.orgdp.tech Catalysts based on copper, palladium, and rhodium have been employed for the C-H functionalization of pyrazoles, allowing for the direct introduction of substituents onto the pyrazole ring in a single step. rsc.org This avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions. rsc.org Furthermore, ruthenium-catalyzed syntheses of tri- and tetrasubstituted pyrazoles using dioxygen as the oxidant have shown excellent reactivity and functional group tolerance. dp.tech The application of these catalytic systems to precursors of this compound could streamline its production and open avenues for novel derivatives.

Reaction engineering principles are also being applied to optimize pyrazole synthesis. The use of flow chemistry, for example, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. This is particularly relevant for managing the regioselectivity of N-alkylation on the pyrazole ring, a crucial step in the synthesis of this compound.

A summary of innovative synthetic approaches with potential application to this compound is presented in the table below.

Synthetic MethodologyKey AdvantagesPotential for this compound
Ionic Liquid-Catalyzed Synthesis Green solvent, recyclable catalyst, mild reaction conditions, high atom economy. bohrium.comresearchgate.netPotentially allows for a one-pot synthesis from simple precursors at or near room temperature.
Transition-Metal Catalysis High efficiency, excellent functional group tolerance, direct C-H functionalization. rsc.orgdp.techEnables the direct introduction of the butyl group or modification of the pyrazole core.
Multicomponent Reactions High efficiency, atom economy, and the ability to generate molecular diversity in a single step. mdpi.comCould be employed for the rapid synthesis of a library of derivatives for screening purposes.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability, and higher yields.Can be used to optimize the regioselective N-butylation and subsequent reduction step.

In-Depth Mechanistic Understanding of Novel Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for designing new reactions and controlling product outcomes. Modern computational chemistry, particularly Density Functional Theory (DFT) calculations , has become an indispensable tool for elucidating the intricate details of reaction pathways. researchgate.net

For instance, DFT studies can predict the regioselectivity of N-alkylation, a critical aspect in the synthesis of this compound. The pyrazole ring has two nitrogen atoms, and the position of alkylation is influenced by both steric and electronic factors. DFT calculations can model the transition states for the alkylation at both N1 and N2 positions, providing insights into the preferred isomer.

Mechanistic studies of pyrazole formation itself are also advancing. Research on the oxidation-induced N-N coupling of diazatitanacycles has revealed a metal-mediated inner-sphere pathway for forming the pyrazole ring. rsc.orgnih.gov Such fundamental studies, while not directly involving this compound, contribute to a broader understanding of pyrazole chemistry that can be applied to its synthesis and transformations.

The reactivity of the hydroxymethyl group is another area of mechanistic interest. Its oxidation to an aldehyde or carboxylic acid, or its conversion to other functional groups, can be studied to understand the influence of the N-butyl pyrazole moiety on the reaction pathway. The interaction between the pyrazole ring and reagents can be modeled to predict reactivity and selectivity.

Exploration of Structure-Reactivity Relationships

The chemical behavior of this compound is intrinsically linked to its molecular structure. The interplay between the N-butyl group, the pyrazole core, and the C3-hydroxymethyl substituent dictates its reactivity and properties.

The N-butyl group , being an electron-donating alkyl group, influences the electronic properties of the pyrazole ring. It increases the electron density of the ring, which can affect its susceptibility to electrophilic and nucleophilic attack. This substituent can also impart lipophilicity to the molecule, a property that is often crucial in medicinal chemistry applications.

The pyrazole ring itself is an aromatic heterocycle with distinct reactive sites. The nitrogen atoms can act as ligands for metal coordination, a property that is being exploited in the development of new catalysts. mdpi.com The carbon atoms of the ring can also participate in various reactions, and their reactivity is modulated by the substituents.

The C3-hydroxymethyl group is a key functional handle that allows for a wide range of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. These transformations open the door to a vast array of derivatives with potentially interesting properties.

The relationship between the structure and reactivity of pyrazole derivatives is an active area of research. For example, studies on other substituted pyrazoles have shown that the nature of the substituent at the N1 position can significantly impact the biological activity of the molecule. This highlights the importance of systematically exploring the structure-activity relationships of this compound derivatives.

Development of Advanced Molecular Scaffolds and Functional Materials

This compound is emerging as a valuable building block for the construction of more complex molecular architectures and functional materials. Its bifunctional nature, with the pyrazole ring offering coordination sites and the hydroxymethyl group providing a point for further functionalization, makes it particularly attractive for this purpose.

One exciting area is the development of pyrazole-based ionic liquids . By quaternizing the N2 nitrogen of the pyrazole ring, it is possible to create novel ionic liquids with tailored properties. The butyl group at the N1 position and the functionalizable hydroxymethyl group at C3 would allow for the creation of task-specific ionic liquids with potential applications in catalysis, separations, and electrochemistry.

Another promising avenue is the incorporation of this compound into metal-organic frameworks (MOFs) . MOFs are crystalline materials with a porous structure, and the pyrazole moiety is a well-known ligand for the construction of these materials. nih.gov The hydroxymethyl group could be used to further functionalize the MOF after its formation, introducing new catalytic sites or recognition elements.

The versatility of this compound as a scaffold is evident in its potential to be elaborated into a variety of more complex heterocyclic systems. For example, the hydroxymethyl group can be transformed into other functionalities that can then participate in cyclization reactions to form fused pyrazole systems, which are often found in biologically active molecules.

Cross-Disciplinary Research Synergies

The unique structural features of this compound position it at the intersection of several scientific disciplines, fostering synergistic research efforts.

In medicinal chemistry , pyrazole derivatives are well-established as privileged scaffolds, appearing in a number of approved drugs. mdpi.comnih.govnih.govresearchgate.net The N-butyl group in this compound can enhance lipophilicity, potentially improving pharmacokinetic properties, while the hydroxymethyl group provides a handle for attaching the molecule to other pharmacophores or for fine-tuning its interactions with biological targets. The exploration of its derivatives as potential therapeutic agents for a range of diseases is a fertile area for future research.

In materials science , the ability of the pyrazole ring to coordinate with metal ions makes this compound a valuable precursor for the synthesis of novel catalysts and functional materials. mdpi.comnih.gov For example, pyrazole-functionalized polymers or surfaces could find applications in sensing, catalysis, and separation technologies. The butyl group can be used to tune the solubility and processing characteristics of these materials.

The synergy between synthetic chemistry, computational modeling, and biological screening is crucial for unlocking the full potential of this compound. High-throughput synthesis of derivative libraries, coupled with computational predictions of their properties and experimental evaluation of their activity, will accelerate the discovery of new applications for this versatile molecule.

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